![molecular formula C16H18O4 B12518445 3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one CAS No. 678967-25-4](/img/structure/B12518445.png)
3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Phenylethenyl)-1,2,5-Trioxaspiro[5.5]undecan-9-on ist eine spirocyclische Verbindung, die sich durch einen einzigartigen strukturellen Rahmen auszeichnet, der einen Spiro[5.5]undecan-Kern mit einem 1,2,5-Trioxan-Ring und einer Phenylethenyl-Gruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(1-Phenylethenyl)-1,2,5-Trioxaspiro[5.5]undecan-9-on erfolgt häufig über die Robinson-Annelation zur Konstruktion des spirocyclischen Gerüsts, gefolgt von der Hydrierung, um das gewünschte Produkt zu erhalten . Die Reaktionsbedingungen umfassen oft die Verwendung von Palladium auf Kohlenstoff (Pd/C) als Katalysator und Ethylacetat als Lösungsmittel.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die Prinzipien der Skalierung von der Laborsynthese zur industriellen Produktion würden die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(1-Phenylethenyl)-1,2,5-Trioxaspiro[5.5]undecan-9-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise zu verschiedenen Strukturisomeren führt.
Substitution: Die Phenylethenyl-Gruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat (KMnO₄) und Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄). Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung inerter Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion verschiedene reduzierte Formen der Verbindung erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
3-(1-Phenylethenyl)-1,2,5-Trioxaspiro[5.5]undecan-9-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 3-(1-Phenylethenyl)-1,2,5-Trioxaspiro[5.5]undecan-9-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und den untersuchten molekularen Zielstrukturen ab .
Wirkmechanismus
The mechanism of action of 3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu 3-(1-Phenylethenyl)-1,2,5-Trioxaspiro[5.5]undecan-9-on umfassen andere spirocyclische Verbindungen mit verschiedenen Substituenten am Spiro[5.5]undecan-Kern, wie zum Beispiel:
- 1,3-Dioxan-1,3-dithian-Spirane
- Bis(1,3-oxathian)-Spirane
Einzigartigkeit
Die Einzigartigkeit von 3-(1-Phenylethenyl)-1,2,5-Trioxaspiro[5.5]undecan-9-on liegt in seiner spezifischen Kombination aus einem spirocyclischen Kern mit einem 1,2,5-Trioxan-Ring und einer Phenylethenyl-Gruppe. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die sie von anderen ähnlichen Verbindungen unterscheiden .
Eigenschaften
CAS-Nummer |
678967-25-4 |
|---|---|
Molekularformel |
C16H18O4 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
3-(1-phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one |
InChI |
InChI=1S/C16H18O4/c1-12(13-5-3-2-4-6-13)15-11-18-16(20-19-15)9-7-14(17)8-10-16/h2-6,15H,1,7-11H2 |
InChI-Schlüssel |
RNCHOPIHQYTSCH-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1COC2(CCC(=O)CC2)OO1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


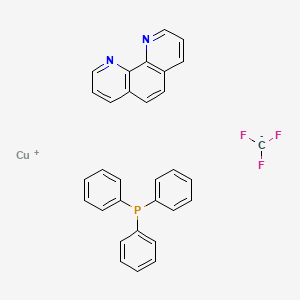


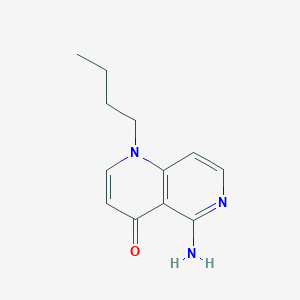
![3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid](/img/structure/B12518405.png)
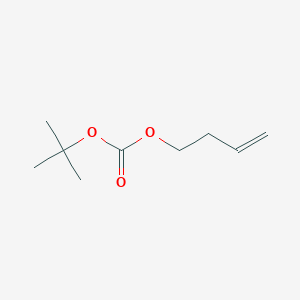
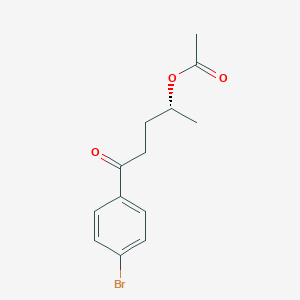

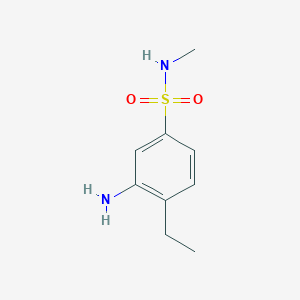
![4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL](/img/structure/B12518428.png)
![4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12518430.png)

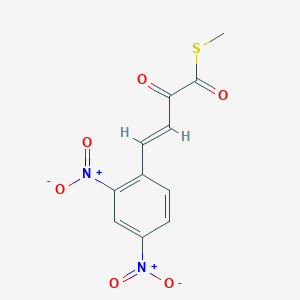
![N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518449.png)
